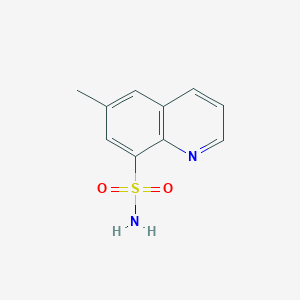

6-Methylquinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylquinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties. The sulfonamide group in this compound adds to its versatility, making it useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinoline-8-sulfonamide typically involves the sulfonation of 6-methylquinoline. One common method includes the reaction of 6-methylquinoline with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methylquinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Antibacterial Activity

Research has demonstrated that derivatives of quinoline, including 6-methylquinoline-8-sulfonamide, exhibit promising antibacterial properties. A study indicated that the presence of specific substituents on the quinoline structure can enhance antibacterial activity against Gram-positive bacteria. In particular, compounds with a methyl group at the C-6 position and an amino group at C-8 showed significant efficacy against strains of Staphylococcus aureus, including resistant strains .

Table 1: Antibacterial Efficacy of Quinoline Derivatives

| Compound Name | Structure Features | MIC (µg/mL) | Activity Against |

|---|---|---|---|

| This compound | Methyl at C-6, sulfonamide at C-8 | 0.5 - 2.0 | Staphylococcus aureus |

| 1,2,3,4-tetrahydroisoquinolinyl derivative | Various substitutions | <0.5 | Multiple Gram-positive bacteria |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to modulate cancer cell proliferation. Recent research highlighted its effectiveness against several cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and lung cancer (A549). The compound demonstrated a strong anti-proliferative effect, significantly reducing cell viability in treated cultures .

Case Study: In Vitro Evaluation of Anticancer Activity

In vitro studies involving the WST-1 assay indicated that concentrations ranging from 0.1 µg/mL to 200 µg/mL of this compound resulted in marked cytotoxicity against various cancer cell lines. The results suggested a strong structure–activity relationship where modifications to the quinoline structure could enhance its interaction with cellular targets involved in cancer progression .

Enzyme Inhibition

Another critical application of this compound is as an inhibitor of carbonic anhydrases (CAs), which are key enzymes involved in various physiological processes and pathological conditions such as cancer and glaucoma. Studies have shown that quinoline-based sulfonamides can selectively inhibit different isoforms of carbonic anhydrases with nanomolar affinity . This property positions them as potential therapeutic agents for diseases where CA activity is dysregulated.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | hCA IX | 15.2 |

| Novel Quinoline Derivative | hCA XII | 9.8 |

Neurotherapeutic Applications

Recent advancements have also pointed towards the neurotherapeutic potential of quinoline-sulfonamides, including this compound. These compounds have been designed as dual inhibitors targeting monoamine oxidases (MAOs) and cholinesterases (ChEs), which are crucial in neurodegenerative diseases like Alzheimer's disease . Their ability to modulate neurotransmitter levels makes them candidates for further investigation in treating neurological disorders.

Mécanisme D'action

The mechanism of action of 6-Methylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A basic structure without the sulfonamide group.

6-Methylquinoline: Lacks the sulfonamide group but shares the quinoline core.

Sulfanilamide: Contains the sulfonamide group but lacks the quinoline structure.

Uniqueness

6-Methylquinoline-8-sulfonamide is unique due to the presence of both the quinoline and sulfonamide groups, which confer distinct chemical and biological properties.

Activité Biologique

6-Methylquinoline-8-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoline-based sulfonamides, characterized by its unique structural features:

- Quinoline Core : A bicyclic structure that contributes to its biological activity.

- Sulfonamide Group : Enhances solubility and biological interactions.

- Methyl Group : Positioned at the 6th carbon, potentially influencing lipophilicity and cellular uptake.

The compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on various cancer cell lines, including:

- A549 (Lung Cancer)

- MDA-MB-231 (Triple-Negative Breast Cancer)

- U87-MG (Glioblastoma)

The results demonstrated significant cytotoxic effects, with IC50 values indicating potent anti-proliferative activity. The compound was shown to induce apoptosis in A549 cells through mechanisms involving cell cycle arrest at the G2/M phase and increased DNA fragmentation, suggesting its potential as a therapeutic agent in lung cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The compound showed effective inhibition of bacterial growth, indicating its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. A comparative analysis with related compounds reveals insights into its SAR:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl at position 6, sulfonamide at position 8 | Anticancer, Antimicrobial |

| 8-Hydroxyquinoline-5-sulfonamide | Hydroxy at position 8 | Antimicrobial |

| N-Benzyl-6-methylquinoline-8-sulfonamide | Benzyl group addition | Enhanced lipophilicity |

The presence of the sulfonamide group is critical for the observed biological activities, as it enhances binding affinity to target proteins involved in cancer proliferation and microbial resistance .

Case Studies

-

In Vitro Evaluation of Anticancer Activity :

In a study conducted by researchers, this compound was tested on five different cancer cell lines. The results indicated a dose-dependent reduction in cell viability across all tested lines, particularly notable in A549 cells where apoptosis was confirmed through DNA fragmentation assays . -

Antimicrobial Testing :

Another study assessed the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Propriétés

IUPAC Name |

6-methylquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHGGMVDSBFOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.